m-Quinquephenyl
Overview
Description
m-Quinquephenyl: is an aromatic hydrocarbon composed of five benzene rings connected in a meta configuration. Its molecular formula is C30H22 , and it has a molecular weight of 382.4957 g/mol . The compound is known for its unique U-shaped conformation, which has been confirmed through X-ray crystallography and molecular mechanics studies .
Mechanism of Action
Target of Action
m-Quinquephenyl is a complex organic compound that has been studied for its unique structural properties . It’s important to note that the compound’s primary targets and their roles would depend on the specific context of its use.
Mode of Action
One study has shown that this compound prefers a U-shaped conformation, as determined by both X-ray analysis and molecular mechanics calculations . This unique geometry could potentially influence its interactions with other molecules or structures within a system.
Result of Action
Its unique u-shaped conformation could potentially influence its interactions with other molecules or structures within a system .
Biochemical Analysis
Biochemical Properties
It is known that m-Quinquephenyl can interact with various aromatic diamines in the synthesis of novel aromatic polyimides
Molecular Mechanism
The molecular mechanism of this compound is not well-defined. It is known that the compound has a preferred U-shaped geometry , which may influence its interactions at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Quinquephenyl typically involves the coupling of smaller aromatic units. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple brominated benzene derivatives with phenylboronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: m-Quinquephenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield partially hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Partially hydrogenated quinquephenyls.
Substitution: Halogenated quinquephenyls.
Scientific Research Applications
m-Quinquephenyl has several applications in scientific research:
Chemistry: Used as a model compound for studying aromaticity and conjugation.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Comparison with Similar Compounds
m-Terphenyl: Composed of three benzene rings in a meta configuration.
m-Quarterphenyl: Composed of four benzene rings in a meta configuration.
p-Quinquephenyl: Composed of five benzene rings in a para configuration.
Uniqueness: m-Quinquephenyl is unique due to its U-shaped conformation, which is not observed in its shorter analogs like m-Terphenyl and m-Quarterphenyl. This unique structure influences its physical and chemical properties, making it distinct in its applications and reactivity .
Properties
IUPAC Name |
1,3-bis(3-phenylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZQOSQCGDDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168237 | |
Record name | m-Quinquephenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16716-13-5 | |
Record name | m-Quinquephenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16716-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Quinquephenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016716135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Quinquephenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90722 | |
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Record name | m-Quinquephenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-quinquephenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M-QUINQUEPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26PYG9C635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the preferred conformation of m-quinquephenyl, and how was it determined?
A1: Interestingly, this compound adopts a U-shaped conformation rather than a linear one. This unexpected finding was confirmed through both X-ray crystallography and molecular mechanics calculations. [, ] The U-shape arises from the steric interactions between the hydrogen atoms on adjacent benzene rings.
Q2: What does the crystal structure of this compound reveal about its packing and intermolecular interactions?
A2: this compound crystallizes in two polymorphs, one observed at room temperature and a low-temperature form. [] Both polymorphs exhibit similar packing arrangements, with molecules organized in layers that stack perpendicular to the longest unit cell axis. The molecules alternate within the layers and the stacked columns. Weak C-H...π interactions appear to be the primary stabilizing force within the crystal structure.
Q3: How does the incorporation of a boroxazine ring into the this compound scaffold impact its properties?
A3: Embedding a boroxazine (B3N2O) ring within the this compound framework results in a novel B/N/O substituted nanographene molecule. [] This modification significantly alters the electronic structure of the molecule, leading to a marked increase in fluorescence quantum yield. This highlights the potential of incorporating heteroatoms into polycyclic aromatic hydrocarbons for tuning their optoelectronic properties.
Q4: How does this compound behave under metal-ammonia reduction conditions, and how does this compare to the reduction of terphenyls?
A4: Unlike terphenyls, which tend to undergo reduction in the central benzene ring, this compound exhibits reduction primarily in two of its outer rings. [] This selectivity is observed even when using strong reducing agents like lithium or sodium in liquid ammonia. The specific products obtained (dihydro, tetrahydro, etc.) depend on the reaction conditions, including the metal used, temperature, and quenching method.
Q5: How does the 1H NMR spectrum of this compound and its derivatives reflect their conformational features?
A5: Studies have shown that the proton magnetic resonance (1H NMR) spectra of this compound and its branched-chain derivatives provide valuable insights into their conformational preferences. [] The observed chemical shifts and coupling constants align with the conformations predicted from molecular models, confirming the influence of steric interactions on the molecule's shape in solution.
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